molecular formula C13H26N2O2 B14362658 N-(3-(Cyclohexylamino)propyl)-2-methylalanine CAS No. 90853-21-7

N-(3-(Cyclohexylamino)propyl)-2-methylalanine

Cat. No.: B14362658
CAS No.: 90853-21-7
M. Wt: 242.36 g/mol
InChI Key: JQGTVEYFZOMTCD-UHFFFAOYSA-N
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Description

N-(3-(Cyclohexylamino)propyl)-2-methylalanine: is an organic compound that features a cyclohexylamino group attached to a propyl chain, which is further connected to a 2-methylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclohexylamino)propyl)-2-methylalanine typically involves the following steps:

    Formation of the Cyclohexylamino Group: Cyclohexylamine is reacted with a suitable alkylating agent, such as 3-bromopropylamine, to form N-(3-bromopropyl)cyclohexylamine.

    Coupling with 2-Methylalanine: The N-(3-bromopropyl)cyclohexylamine is then coupled with 2-methylalanine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Alkylation: Using large reactors to facilitate the alkylation of cyclohexylamine with 3-bromopropylamine.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the coupling reaction with 2-methylalanine.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclohexylamino)propyl)-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(3-(Cyclohexylamino)propyl)-2-methylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(Cyclohexylamino)propyl)-2-methylalanine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Cyclohexylamino)propyl)glycine
  • N-(3-(Cyclohexylamino)propyl)alanine
  • N-(3-(Cyclohexylamino)propyl)-2-aminobutyric acid

Uniqueness

N-(3-(Cyclohexylamino)propyl)-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90853-21-7

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

2-[3-(cyclohexylamino)propylamino]-2-methylpropanoic acid

InChI

InChI=1S/C13H26N2O2/c1-13(2,12(16)17)15-10-6-9-14-11-7-4-3-5-8-11/h11,14-15H,3-10H2,1-2H3,(H,16,17)

InChI Key

JQGTVEYFZOMTCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NCCCNC1CCCCC1

Origin of Product

United States

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